(R)-3-(1-吡啶-2-基乙基氨基)-吡咯烷-1-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

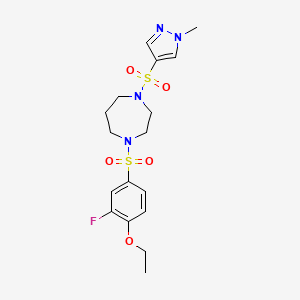

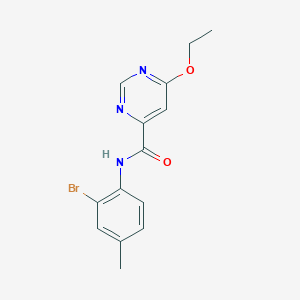

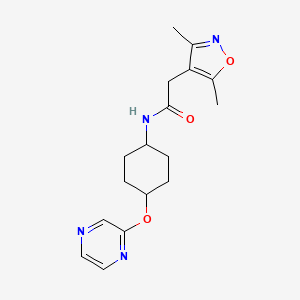

“®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a complex organic compound. It contains a pyridin-2-yl group, which is a type of heterocyclic aromatic ring, and an ethylamino group, which is a type of amine. The compound also contains a pyrrolidine ring, which is a type of secondary amine, and a carboxylic acid tert-butyl ester group .

Synthesis Analysis

The synthesis of such compounds often involves the use of hetaryl ureas and alcohols. A novel catalyst-free synthesis method has been proposed for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, which could potentially be applied to the synthesis of “®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester”. This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of “®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is complex, with several functional groups. The pyridin-2-yl group is a type of heterocyclic aromatic ring, the ethylamino group is a type of amine, the pyrrolidine ring is a type of secondary amine, and the carboxylic acid tert-butyl ester group is a type of ester .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “®-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” likely involve the reaction of hetaryl ureas and alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates .科学研究应用

连续流动合成

已经开发出一步连续流动合成方法,用于高效生产吡咯-3-羧酸及其衍生物,起始材料为叔丁基乙酰乙酸酯和胺。这种方法利用 Hantzsch 反应中的 HBr 副产物进行原位水解,展示了简化合成复杂分子的潜力,包括 CB1 逆激动剂 (Herath & Cosford, 2010)。

有机催化应用

已证明磷腈碱是环状酯的活性有机催化剂,可用于开环聚合 (ROP),生成分子量可预测、多分散性窄的聚酯。这凸显了有机催化剂在高精度制备聚合物材料中的作用 (Zhang et al., 2007)。

镧系元素配合物的发光

含吡啶配体的铕 (III) 和铽 (III) 配合物的合成证明了配体取代对发光性能的影响。此类配合物,尤其是具有高水稳定性的配合物,有望用于生物介质中,表明吡啶衍生物在设计用于生物成像和传感的发光材料中的相关性 (Nocton et al., 2009)。

合成方法学开发

使用二烷基焦碳酸酯活化羧酸的研究阐明了一种通用的制备酯和酸酐的方法,包括 N-保护氨基酸的酯和酸酐。此方法学强调了吡啶及其衍生物在促进有机转化中的重要性,表明在肽和蛋白质研究中的潜在应用 (Pozdnev, 2009)。

先进材料合成

SF5-取代吡咯羧酸酯的开发展示了将官能团引入吡咯衍生物用于材料科学应用的创新方法。报道的方法能够合成在电子材料和药物中具有潜在用途的化合物 (Dolbier & Zheng, 2009)。

属性

IUPAC Name |

tert-butyl (3R)-3-(1-pyridin-2-ylethylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-12(14-7-5-6-9-17-14)18-13-8-10-19(11-13)15(20)21-16(2,3)4/h5-7,9,12-13,18H,8,10-11H2,1-4H3/t12?,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSRBPGOGUWTTM-ZGTCLIOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=N1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)

![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2839479.png)